Adafenoxate

Vue d'ensemble

Description

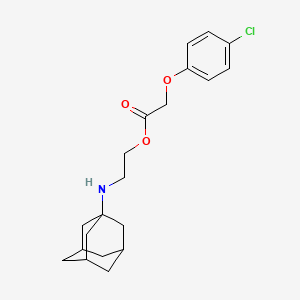

Adafenoxate est un composé nootropique apparenté à la centrophénoxine. Il a été constaté qu’il améliorait les fonctions cognitives chez les modèles animaux, en particulier chez les rats . Le composé est connu pour ses effets anti-anxiété et d’amélioration de la mémoire potentiels.

Méthodes De Préparation

Adafenoxate peut être synthétisé à partir de l’acide 4-chlorophénoxyacétique. La voie de synthèse implique la conversion de l’acide 4-chlorophénoxyacétique en son chlorure d’acide, le chlorure de 4-chlorophénoxyacétyle. Cet intermédiaire est ensuite estérifié avec le 2-(1-adamantylamino)éthanol pour produire l’this compound . Les conditions réactionnelles impliquent généralement l’utilisation d’un piège Dean-Stark pour l’estérification de Fischer–Speier .

Analyse Des Réactions Chimiques

Adafenoxate subit diverses réactions chimiques, notamment :

Estérification : La formation de l’this compound lui-même est une réaction d’estérification.

Hydrolyse : this compound peut être hydrolysé pour produire de l’acide 4-chlorophénoxyacétique et du 2-(1-adamantylamino)éthanol.

Oxydation et Réduction :

Les réactifs courants pour ces réactions comprennent les chlorures d’acides, les alcools et l’eau pour l’hydrolyse. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

This compound a été largement étudié pour ses effets nootropiques. Il a montré des promesses dans l’amélioration de la mémoire et des fonctions cognitives chez les modèles animaux. La recherche indique qu’this compound peut inhiber la captation des monoamines telles que la dopamine, la noradrénaline et la sérotonine, affectant ainsi la neurotransmission centrale . Cela en fait un candidat potentiel pour le traitement des troubles cognitifs et du déclin de la mémoire lié à l’âge.

En plus de ses applications neurologiques, les propriétés structurelles d’this compound en font un sujet d’intérêt en chimie médicinale pour le développement de nouveaux agents thérapeutiques.

Applications De Recherche Scientifique

Neuroprotective Effects

The neuroprotective properties of adafenoxate have been studied extensively, particularly its interaction with monoamine oxidase (MAO). Studies demonstrate that this compound inhibits MAO activity, which is crucial for maintaining monoamine levels in the brain. This inhibition suggests a potential mechanism through which this compound exerts its cognitive-enhancing effects and protects against neurodegeneration .

Cognitive Enhancement

This compound has been investigated for its potential to improve cognitive functions, particularly in aging populations. In animal models, it has been shown to increase serotonin levels, which may correlate with improved mood and cognitive performance . Furthermore, comparative studies with other nootropic agents like meclofenoxate indicate that this compound may have specific advantages in enhancing memory consolidation and overall cognitive function .

Cognitive Decline in Aging

This compound shows promise as a therapeutic agent for age-related cognitive decline. Preclinical studies suggest that it may mitigate some effects of aging on biogenic monoamines, which are critical for maintaining cognitive functions .

Neurodegenerative Diseases

The compound's ability to enhance neurotransmitter levels and inhibit MAO could make it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective effects may help preserve cognitive functions in these conditions .

Case Study 1: Aging Rats

A study involving 22-month-old rats demonstrated that administration of this compound resulted in significant changes in biogenic monoamines compared to younger rats. Specifically, it increased NA and 5-HT levels while altering DA concentrations, suggesting potential benefits for age-related cognitive decline .

Case Study 2: Neurotransmitter Modulation

Research focused on the modulation of neurotransmitter systems by this compound indicated that it could selectively enhance certain neurotransmitter pathways while inhibiting others. This selectivity could be leveraged to develop targeted therapies for specific neurological disorders .

Summary Table of Research Findings

Mécanisme D'action

Le principal mécanisme d’action d’adafenoxate implique l’inhibition de la captation des monoamines dans le cerveau. En inhibant la recapture des neurotransmetteurs comme la dopamine, la noradrénaline et la sérotonine, l’this compound améliore la transmission synaptique et améliore les fonctions cognitives . Ce mécanisme est similaire à celui d’autres agents nootropiques, mais la structure unique d’this compound lui confère des propriétés pharmacologiques distinctes.

Comparaison Avec Des Composés Similaires

Adafenoxate est structurellement apparenté à la centrophénoxine, un autre composé nootropique. Les deux composés partagent des effets d’amélioration cognitive similaires, mais il a été constaté qu’this compound était un inhibiteur plus puissant de la captation des monoamines . D’autres composés similaires comprennent le piracétam, l’aniracétam et le méclophénoxate. Chacun de ces composés a des propriétés et des mécanismes d’action uniques, mais le groupe adamantyle d’this compound lui confère des caractéristiques pharmacocinétiques et pharmacodynamiques distinctes.

Activité Biologique

Adafenoxate is a nootropic compound known for its cognitive-enhancing properties. It has been investigated for its effects on neurotransmitter levels, memory enhancement, and overall brain function. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitters, and relevant case studies.

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving noradrenaline (NA) , dopamine (DA) , and serotonin (5-HT) . Research indicates that this compound influences the levels of these biogenic amines in various brain regions, which are critical for cognitive functions.

Neurotransmitter Modulation

A study conducted on rats demonstrated that this compound administration resulted in the following changes in neurotransmitter levels:

- Increased NA levels in the striatum.

- Decreased NA levels in the hypothalamus.

- Increased DA levels in both the cerebral cortex and hypothalamus.

- Decreased DA levels in the striatum.

- Increased 5-HT levels in the cerebral cortex while decreasing it in the hippocampus .

These alterations suggest a complex interaction where this compound enhances certain neurotransmitter activities while inhibiting others, potentially leading to improved cognitive performance.

Effects on Memory and Learning

This compound has been evaluated for its memory-enhancing properties, particularly in models of cognitive impairment induced by substances like scopolamine. In comparative studies involving various nootropic drugs, this compound was shown to significantly prevent scopolamine-induced retrograde amnesia when administered before training sessions. The drug's effectiveness was noted at doses of 20 mg/kg and 100 mg/kg, demonstrating its potential as an antiamnestic agent .

Case Study Insights

One notable case study involved a group of rats subjected to memory tests after receiving this compound. The results indicated that:

- Rats treated with this compound exhibited improved performance in memory retention tests compared to control groups.

- Behavioral observations showed reduced anxiety-like behaviors, suggesting enhanced habituation and exploration capabilities .

Comparative Efficacy with Other Nootropics

This compound was compared with other nootropic agents such as meclofenoxate and citicoline. While all tested drugs showed some degree of efficacy against cognitive decline induced by scopolamine, significant differences emerged:

| Drug | Dose (mg/kg) | Antiamnestic Effect | Exploratory Behavior |

|---|---|---|---|

| This compound | 20 & 100 | Significant | Reduced rearing |

| Meclofenoxate | 20 & 100 | Moderate | Not specified |

| Citicoline | 20 & 100 | Moderate | Not specified |

| Piracetam | 100 | Significant | Not specified |

The data illustrates that while all compounds have beneficial effects, this compound's unique profile may offer distinct advantages in specific contexts .

Clinical Implications

The implications of these findings are significant for conditions characterized by cognitive deficits. The modulation of neurotransmitter systems may provide a therapeutic avenue for treating disorders such as Alzheimer's disease and other forms of dementia. Further clinical trials are warranted to establish optimal dosing regimens and long-term safety profiles.

Propriétés

IUPAC Name |

2-(1-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSMXIQMWYSHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046280 | |

| Record name | Adafenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82168-26-1 | |

| Record name | Adafenoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82168-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adafenoxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082168261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adafenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAFENOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8VQU4C05J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.